molecular formula C13H10N2O B14443105 2-(4-Methylpyridin-3-yl)-1,3-benzoxazole CAS No. 74292-39-0

2-(4-Methylpyridin-3-yl)-1,3-benzoxazole

Cat. No.: B14443105
CAS No.: 74292-39-0
M. Wt: 210.23 g/mol
InChI Key: VNZYDBVFJSKQBB-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-3-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3-aminopyridine with salicylaldehyde in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-3-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

2-(4-Methylpyridin-3-yl)-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their function and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpyridin-2-yl)-1,3-benzoxazole
  • 2-(4-Methylpyridin-4-yl)-1,3-benzoxazole
  • 2-(4-Methylpyridin-5-yl)-1,3-benzoxazole

Uniqueness

2-(4-Methylpyridin-3-yl)-1,3-benzoxazole is unique due to the specific position of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and applications compared to its analogs.

Properties

CAS No.

74292-39-0

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)-1,3-benzoxazole

InChI

InChI=1S/C13H10N2O/c1-9-6-7-14-8-10(9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3

InChI Key

VNZYDBVFJSKQBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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